molecular formula C11H12OSi B12824096 4-(Ethynyldimethylsilyl)benzaldehyde

4-(Ethynyldimethylsilyl)benzaldehyde

Cat. No.: B12824096
M. Wt: 188.30 g/mol
InChI Key: LVQDMHFPISUFAX-UHFFFAOYSA-N
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Description

4-(Ethynyldimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H12OSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and a dimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

4-(Ethynyldimethylsilyl)benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde, which is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base, such as potassium carbonate, to yield 4-ethynylbenzaldehyde .

Chemical Reactions Analysis

4-(Ethynyldimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted benzaldehydes.

    Addition: The ethynyl group can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Scientific Research Applications

4-(Ethynyldimethylsilyl)benzaldehyde is used in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties.

    Pharmaceuticals: It is explored for its potential use in drug development due to its reactivity and structural features.

    Agrochemicals: It is used in the synthesis of compounds with potential agricultural applications.

Mechanism of Action

The mechanism of action of 4-(Ethynyldimethylsilyl)benzaldehyde depends on the specific reaction it undergoesThe dimethylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

4-(Ethynyldimethylsilyl)benzaldehyde can be compared with other similar compounds such as:

    4-Ethynylbenzaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-((Trimethylsilyl)ethynyl)benzaldehyde: Contains a trimethylsilyl group instead of a dimethylsilyl group, which can affect its reactivity and stability.

    4-Bromobenzaldehyde: Used as a starting material in the synthesis of this compound.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12OSi

Molecular Weight

188.30 g/mol

IUPAC Name

4-[ethynyl(dimethyl)silyl]benzaldehyde

InChI

InChI=1S/C11H12OSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h1,5-9H,2-3H3

InChI Key

LVQDMHFPISUFAX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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